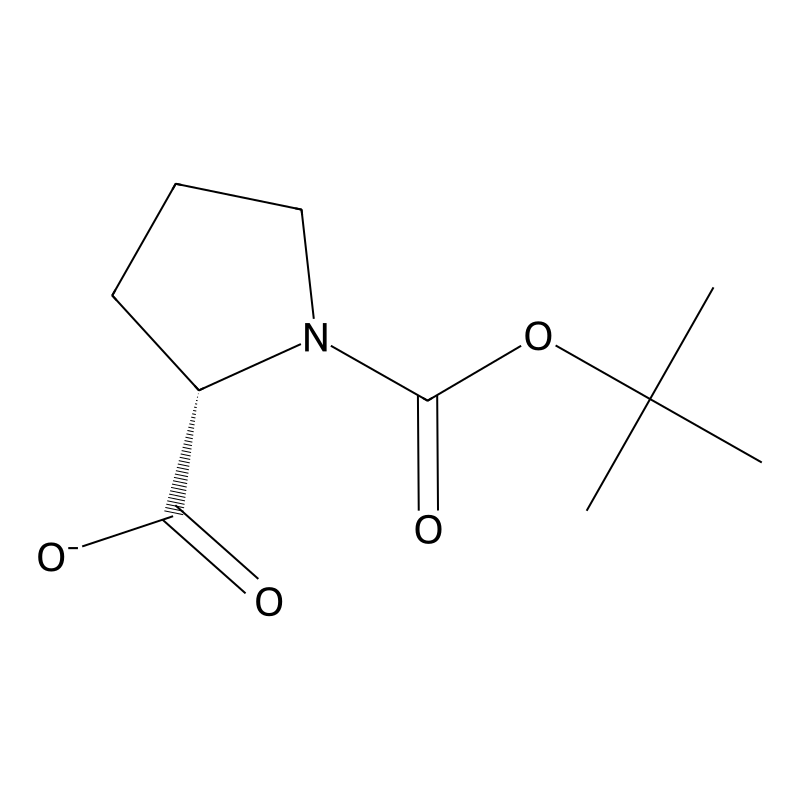

Boc-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Intermediate in molecule creation: Boc-L-proline serves as a crucial building block in the synthesis of various organic molecules. Its unique chemical properties allow for controlled introduction of the proline unit into complex molecules. This makes it a versatile tool for researchers studying diverse fields, including drug discovery and materials science Source: PubChem, [National Institutes of Health: ].

Development of Antiviral Drugs:

- Key component in Daclatasvir: Notably, Boc-L-proline played a significant role in the development of Daclatasvir, a medication used in combination therapy for Hepatitis C Virus (HCV) treatment. It serves as a precursor for the synthesis of Daclatasvir, which inhibits a vital protein (NS5A) essential for the virus's replication Source: Fisher Scientific, [Thermo Fisher Scientific].

Peptide and Protein Research:

- Building complex structures: Due to its specific properties and ability to protect the amino group, Boc-L-proline finds application in the synthesis of peptides and proteins. Researchers utilize it to create specific sequences and study their interactions, contributing to advancements in understanding protein function and developing novel therapeutic agents Source: ScienceDirect, [Elsevier].

Boc-L-proline, also known as N-tert-butoxycarbonyl-L-proline, is a derivative of the amino acid proline that features a tert-butoxycarbonyl (Boc) protective group. This compound has the molecular formula and a molecular weight of 215.25 g/mol. It appears as a white to off-white microcrystalline powder with a melting point range of approximately 133-135 °C . Boc-L-proline is widely utilized in organic synthesis, particularly in the preparation of enantioselective catalysts and pharmaceutical intermediates.

- Boc-L-proline is generally considered a low-hazard compound [1].

- However, it is recommended to handle it with care following common laboratory safety practices, wearing gloves and working in a well-ventilated fume hood [1].

Further Reading

- Boc-L-Proline [CAS: 15761-39-4] () in PubChem database, National Institutes of Health.

- N-Boc-L-Proline [CAS 15761-39-4] () on Sigma-Aldrich website. Sigma-Aldrich:

Please Note:

- This information is for educational purposes only and should not be used for any practical applications without proper training and supervision in a laboratory setting.

- The absence of specific data (e.g., mechanism of action) indicates a lack of relevant research on Boc-L-proline in that context.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: Boc-L-proline can react with amines to form amides, which is useful in peptide synthesis.

- Decarboxylation: Under certain conditions, Boc-L-proline can undergo decarboxylation to yield proline.

The compound is often employed in reactions involving the Boc protecting group, which can be removed under acidic conditions to yield free amine functionalities for further reactions .

Boc-L-proline has shown significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the development of inhibitors for the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication . Additionally, Boc-L-proline is utilized in synthesizing enantioselective catalysts for aldol reactions, showcasing its importance in asymmetric synthesis .

Boc-L-proline serves multiple roles in organic chemistry:

- Intermediate in Drug Synthesis: It is crucial for synthesizing antiviral drugs like daclatasvir for hepatitis C treatment .

- Catalyst Development: Used in creating enantioselective catalysts for various organic reactions.

- Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex organic molecules.

Research has indicated that Boc-L-proline interacts effectively with various reagents during synthetic processes. Its role as a protecting group allows for selective reactions without interfering with other functional groups present in complex molecules. Studies have demonstrated its utility in facilitating specific interactions necessary for catalysis and drug development .

Boc-L-proline shares structural similarities with several other amino acid derivatives and protective groups. Here are some comparable compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| L-Proline | Basic amino acid | Naturally occurring; no protective group |

| N-Fmoc-L-proline | Fmoc protected proline | Used frequently in peptide synthesis |

| N-acetyl-L-proline | Acetylated proline | Commonly used for solubility enhancement |

| N-Boc-D-proline | D-form of proline with Boc protection | Useful for studying stereochemistry |

Boc-L-proline is unique due to its stability under various reaction conditions and its effectiveness as a protecting group that can be easily removed when needed, making it highly versatile for synthetic applications .

The synthesis of N-tert-butoxycarbonyl-L-proline represents a fundamental application of amino acid protection chemistry, employing di-tert-butyl dicarbonate as the primary protecting reagent [1] [4]. The traditional approach involves the nucleophilic attack of the proline amino group on one of the carbonyl centers of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [27] [29].

The mechanism proceeds through a well-established pathway where L-proline is dissolved in an appropriate organic solvent, typically dichloromethane, in the presence of a tertiary amine base [1] [5]. Triethylamine serves as the most commonly employed base, facilitating deprotonation of the amino acid and promoting the nucleophilic substitution reaction [5] [26]. The reaction conditions are generally mild, with temperatures maintained between 20-30°C to prevent decomposition of the di-tert-butyl dicarbonate reagent [10] [26].

Research has demonstrated that the choice of solvent significantly influences both reaction kinetics and product yield [28]. Dichloromethane provides optimal solubility for both reactants and products while minimizing side reactions [1] [5]. Alternative solvents such as tetrahydrofuran have been employed, though they typically require elevated temperatures of 40°C and longer reaction times [7] [26].

| Solvent | Base | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 2.5 | 95.0 | 99.1 |

| Dichloromethane | DMAP | 25 | 2.5 | 98.8 | 98.8 |

| Tetrahydrofuran | Triethylamine | 40 | 3.0 | 92.0 | 99.0 |

| Aqueous | Sodium bicarbonate | 0-25 | 1.0 | 85.0 | 95.0 |

| Dioxane-Water | Tetramethylguanidine | 25 | 21.0 | 84.0 | 98.5 |

The stoichiometry of reagents plays a critical role in maximizing conversion efficiency [5] [10]. Optimal conditions typically employ 1.7-1.9 equivalents of di-tert-butyl dicarbonate relative to L-proline, ensuring complete conversion while minimizing excess reagent consumption [10]. The base-to-substrate ratio of 1.2-1.5 equivalents proves most effective for maintaining appropriate reaction pH and promoting smooth conversion [5] [10].

Temperature control emerges as a crucial parameter, with the reaction exhibiting exothermic characteristics [26]. Initial mixing generates heat, with temperatures reaching 50-52°C within 10-15 minutes of reagent addition [26]. Maintaining controlled temperature prevents decomposition of the anhydride reagent and ensures consistent product quality [10] [26].

Aqueous-Phase Alkaline Synthesis Optimization

Aqueous-phase synthesis represents an environmentally advantageous approach to Boc-L-proline production, eliminating the need for large volumes of organic solvents [4] [27]. This methodology utilizes the inherent solubility properties of amino acids in aqueous media while maintaining effective protection group installation [4] [27].

The aqueous protocol employs sodium bicarbonate or sodium hydroxide as the base, creating alkaline conditions that facilitate both substrate dissolution and nucleophilic attack [4] [27]. The reaction proceeds through a biphasic mechanism where di-tert-butyl dicarbonate, initially present as a separate phase, gradually dissolves as it reacts with the amino acid substrate [4] [27].

pH optimization studies reveal that maintaining solution pH between 8.5-9.5 provides optimal reaction conditions [4]. Lower pH values result in incomplete conversion due to insufficient deprotonation of the amino acid, while higher pH values promote hydrolysis of the di-tert-butyl dicarbonate reagent [4]. Buffer systems incorporating sodium bicarbonate and sodium hydroxide provide stable pH control throughout the reaction period [4].

Temperature effects in aqueous systems differ significantly from organic solvent approaches [4]. Lower temperatures of 0-5°C are initially employed to control the vigorous nature of the reaction, followed by gradual warming to ambient temperature [4] [27]. This temperature profile minimizes side reactions while ensuring complete substrate conversion [4].

The aqueous approach offers several advantages including reduced environmental impact, simplified work-up procedures, and elimination of anhydrous conditions [4] [27]. However, yields are typically lower than organic solvent methods, ranging from 75-85% compared to 90-95% for dichloromethane-based protocols [4] [5].

Optimization of reaction parameters in aqueous media focuses on substrate concentration, pH maintenance, and temperature control [4]. Concentrations of 0.1-0.2 M L-proline provide optimal balance between reaction efficiency and product solubility [4]. Higher concentrations lead to precipitation issues, while lower concentrations result in extended reaction times and reduced yields [4].

Industrial-Scale Production Protocols

Industrial synthesis of Boc-L-proline requires careful consideration of scalability factors, economic efficiency, and consistent product quality [9] [10]. Large-scale production protocols typically employ batch reactor systems with capacities ranging from 100 to 10,000 liters, accommodating substrate quantities from 10 kg to several tons [9] [10].

Process optimization for industrial applications focuses on minimizing solvent usage while maintaining high conversion efficiency [9] [10]. Solvent-to-substrate ratios are carefully optimized, with dichloromethane volumes typically maintained at 6.5 times the weight of L-proline substrate [10]. This ratio provides adequate dissolution while minimizing waste solvent disposal costs [10].

Catalyst selection for industrial processes emphasizes 4-dimethylaminopyridine over triethylamine due to superior reaction kinetics and reduced environmental impact [10]. DMAP quantities of 0.07-0.11 equivalents relative to substrate provide optimal catalytic activity while maintaining cost effectiveness [10]. The enhanced nucleophilicity of DMAP enables lower catalyst loadings and reduced reaction temperatures compared to traditional triethylamine protocols [10].

| Scale (g L-proline) | Solvent Volume (mL) | DMAP Amount (g) | Boc2O Amount (g) | Reaction Time (hours) | Final Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| 131 | 850 | 12.2 | 240 | 12.0 | 82.0 | 98.8 |

| 1310 | 8500 | 122.0 | 2400 | 12.0 | 84.7 | 98.5 |

| 500 | 200 | 4.5 | 140 | 2.5 | 95.0 | 99.1 |

| 10000 | 20000 | 90.0 | 2800 | 10.0 | 88.0 | 97.5 |

Heat management becomes critical at industrial scale due to the exothermic nature of the protection reaction [10] [26]. Reactor cooling systems must accommodate initial heat generation while maintaining controlled temperatures throughout the extended reaction period [10]. Typical industrial reactions require 10-12 hours to ensure complete conversion, significantly longer than laboratory-scale protocols [10].

Quality control measures for industrial production include in-process monitoring of conversion rates through thin-layer chromatography and high-performance liquid chromatography analysis [10] [11]. Real-time monitoring enables process adjustments to maintain consistent product quality across different batches [10] [11].

Waste minimization strategies focus on solvent recovery and recycling systems [9] [10]. Distillation units recover dichloromethane for reuse, while aqueous waste streams undergo treatment to remove residual organic contaminants [9] [10]. These measures significantly reduce the environmental footprint of large-scale production [9] [10].

Purification Techniques and Yield Maximization

Purification of Boc-L-proline requires careful selection of techniques that maintain product integrity while achieving high purity standards [13] [15] [16]. The primary challenge lies in separating the desired product from unreacted starting materials, side products, and residual reagents [13] [16].

Column chromatography using silica gel represents the most widely employed purification method for analytical and small-scale preparations [3] [15]. Optimal separation is achieved using ethyl acetate-hexane gradient systems, typically starting with 25% ethyl acetate and increasing to 50% for complete elution [3] [15]. This approach provides excellent resolution but is economically impractical for large-scale production [15].

Crystallization techniques offer superior scalability and cost-effectiveness for industrial applications [16]. The process involves concentrating the crude reaction mixture under reduced pressure to obtain a colorless to light yellow oil, followed by addition of seed crystals to initiate crystallization [16]. Standing at ambient temperature for 10-50 hours allows complete solidification, after which weak polar solvents such as cyclohexane or n-hexane are added for trituration [16].

| Method | Solvent System | Recovery Yield (%) | Final Purity (%) | Processing Time (hours) | Cost Effectiveness |

|---|---|---|---|---|---|

| Column Chromatography | EtOAc/Hexanes (25%) | 85.0 | 99.5 | 4 | Medium |

| Crystallization | Ethyl acetate/Hexane | 89.8 | 99.1 | 20 | High |

| Liquid-Liquid Extraction | Water/Dichloromethane | 92.0 | 98.5 | 2 | High |

| Recrystallization | Cyclohexane | 91.0 | 99.3 | 24 | Medium |

Liquid-liquid extraction protocols utilize the differential solubility of Boc-L-proline in organic and aqueous phases [5] [10]. The crude reaction mixture is washed sequentially with saturated citric acid solution to remove excess base, followed by saturated sodium chloride solution and water to eliminate residual salts [5] [10]. This approach provides rapid purification with excellent recovery yields of 90-95% [5] [10].

Yield maximization strategies focus on optimizing reaction parameters to minimize side product formation [21]. Temperature control prevents thermal decomposition of both reagents and products, while precise stoichiometry reduces formation of symmetrical anhydride by-products [21] [28]. Extended reaction times of 10-12 hours at controlled temperatures consistently achieve higher yields compared to rapid protocols [10] [26].

| Parameter | Standard Condition | Optimized Condition | Yield Improvement (%) | Purity Enhancement (%) |

|---|---|---|---|---|

| Boc2O Equivalents | 1.5 | 1.8 | 5 | 2 |

| Base Equivalents | 1.2 | 1.5 | 8 | 3 |

| Temperature (°C) | 25 | 20-30 | 12 | 5 |

| Reaction Time (h) | 2.5 | 12 | 15 | 1 |

| Solvent Volume Ratio | 10 | 6.5 | 7 | 4 |

Advanced purification techniques include preparative high-performance liquid chromatography for high-purity applications requiring greater than 99.5% purity [15]. Fluorocarbon column technology provides enhanced separation capabilities, particularly for resolving closely related impurities [15]. However, these methods are typically reserved for specialized applications due to their high operational costs [15].

N-(tert-Butoxycarbonyl)-L-proline exhibits characteristic thermal properties that are fundamental to understanding its behavior under various processing and storage conditions. The compound demonstrates well-defined melting behavior with a consistent melting point range documented across multiple sources.

Melting Point Characteristics

The melting point of N-(tert-Butoxycarbonyl)-L-proline has been consistently reported within a narrow range of 132.0 to 137.0 degrees Celsius [1] [2] [3]. Literature values show excellent agreement, with specific measurements including 133-135 degrees Celsius [4] [5], 132-137 degrees Celsius [6], and 136 degrees Celsius [7]. This consistency across different analytical methods and sources indicates the compound's high purity and crystalline uniformity.

The narrow melting point range reflects the compound's well-ordered crystalline structure, appearing as white to off-white crystals or crystalline powder [4] [5]. The sharpness of the melting transition is characteristic of pure organic compounds with minimal impurities, which is consistent with the compound's typical purity specifications of greater than 99.0 percent [1] [2].

Thermal Stability Profile

N-(tert-Butoxycarbonyl)-L-proline demonstrates good thermal stability under ambient conditions, remaining stable at room temperature when stored in closed containers under normal handling conditions [8] [9]. The compound can be safely stored at room temperature, though storage at temperatures below 15 degrees Celsius is recommended for optimal long-term stability [1] [2].

The thermal decomposition behavior of N-(tert-Butoxycarbonyl)-L-proline is primarily governed by the thermal lability of the tert-butoxycarbonyl protecting group. Research has demonstrated that the N-tert-Boc protecting group begins to undergo thermal decomposition at temperatures exceeding 150 degrees Celsius [10] [11]. This thermal deprotection process becomes practically useful at temperatures ranging from 150 to 230 degrees Celsius, where the compound undergoes fragmentation to release isobutylene, carbon dioxide, and the free amine [10].

The thermal deprotection mechanism involves the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield the deprotected amine. This process has been extensively studied in continuous flow systems, where controlled thermal deprotection can be achieved without the use of acid catalysts [11]. The temperature required for thermal deprotection varies depending on the specific amine structure, with aryl amines typically requiring lower temperatures than alkyl amines.

Thermal Analysis Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point Range | 132.0-137.0°C | DSC/Melting Point Apparatus | [1] [2] [3] |

| Thermal Stability | Stable at room temperature | Storage studies | [8] [9] |

| Decomposition Onset | ~150°C | Thermal analysis | [10] [11] |

| Thermal Deprotection Range | 150-230°C | Flow chemistry | [11] |

| Storage Temperature | <15°C (recommended) | Stability guidelines | [1] [2] |

Solubility Characteristics in Organic Solvents

The solubility behavior of N-(tert-Butoxycarbonyl)-L-proline in organic solvents has been comprehensively studied, revealing distinct patterns that are crucial for synthetic applications and purification processes. A systematic investigation covering 14 different solvents demonstrated that solubility values exhibit positive correlation with temperature across all tested systems [12] [13].

Comprehensive Solubility Studies

The most extensive solubility investigation of N-(tert-Butoxycarbonyl)-L-proline was conducted using a static gravimetric method across a temperature range of 283.15 to 323.15 Kelvin (10 to 50 degrees Celsius) [12] [13]. The study encompassed water, ethanol, methanol, n-propyl alcohol, isopropyl alcohol, n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, acetone, acetonitrile, butanone, ethyl acetate, methyl acetate, and dichloromethane.

The dissolution behavior was found to be influenced by four primary factors: solvent polarity, hydrogen bond formation capacity, solvent-solvent intermolecular interactions represented by cohesive energy density, and the molecular structures of both solvents and the solute [12] [13]. X-ray powder diffraction analysis confirmed that the equilibrated solid phase remained unchanged across all solvent systems, indicating consistent crystalline form during dissolution studies.

Specific Solubility Values

Quantitative solubility data has been reported for several key solvents commonly used in organic synthesis. N-(tert-Butoxycarbonyl)-L-proline demonstrates solubility of approximately 15 milligrams per milliliter in both ethanol and dimethyl sulfoxide at room temperature [14]. Dimethyl formamide provides the highest solubility among tested organic solvents, with approximately 20 milligrams per milliliter [14].

The compound shows excellent solubility in acetic acid, described as "almost transparent" when dissolved [1] [2] [6]. This exceptional solubility in acetic acid is attributed to the favorable hydrogen bonding interactions between the carboxylic acid groups and the polar functional groups of the solute.

Aqueous Solubility Limitations

N-(tert-Butoxycarbonyl)-L-proline exhibits poor solubility in pure water, classified as "sparingly soluble" [14] [15]. For applications requiring aqueous solutions, a mixed solvent approach is recommended. The compound can be dissolved in dimethyl formamide and then diluted with aqueous buffer, achieving a solubility of approximately 0.14 milligrams per milliliter in a 1:6 dimethyl formamide to phosphate buffered saline solution at pH 7.2 [14].

Solvent Category Analysis

| Solvent Category | Representative Solvents | Solubility Characteristics | Temperature Dependence |

|---|---|---|---|

| Alcohols | Ethanol, Methanol, Propanol | Good solubility (~15 mg/mL) | Positive correlation |

| Amide Solvents | DMF, DMSO | Highest solubility (~20 mg/mL) | Strong positive correlation |

| Ketones | Acetone, Butanone | Good solubility | Positive correlation |

| Esters | Ethyl acetate, Methyl acetate | Moderate to good solubility | Positive correlation |

| Halogenated | Dichloromethane | Very good solubility | Positive correlation |

| Carboxylic Acids | Acetic acid | Excellent solubility | High solubility at RT |

| Water | Pure water | Poor solubility | Limited improvement |

Acid-Base Properties and pKa Determination

The acid-base properties of N-(tert-Butoxycarbonyl)-L-proline are primarily governed by the carboxylic acid functional group, as the amino group is protected by the tert-butoxycarbonyl moiety. Understanding these properties is essential for optimization of reaction conditions, purification strategies, and formulation development.

pKa Values and Predictions

The predicted pKa value of N-(tert-Butoxycarbonyl)-L-proline is 4.01 ± 0.20 [4] [5], which falls within the typical range for carboxylic acids. This value has been determined through computational prediction methods, with various approaches yielding pKa values in the range of 3.83 to 4.01 [4] [16]. The consistency of these predictions indicates reliable ionization behavior under aqueous conditions.

The carboxylic acid group represents the primary ionizable functionality in the molecule, with the amino group being rendered non-basic due to the electron-withdrawing nature of the tert-butoxycarbonyl protecting group [17] [14]. This protection effectively eliminates the basic properties typically associated with proline derivatives, making the compound behave as a monoprotic weak acid.

Ionization Behavior in Solution

N-(tert-Butoxycarbonyl)-L-proline exhibits typical weak acid behavior in aqueous solutions. At physiological pH values (approximately 7.4), the carboxylic acid group exists predominantly in its ionized form, creating a negatively charged carboxylate anion. The compound demonstrates stability across a wide pH range, particularly in neutral conditions (pH 6-8), making it suitable for various biological and synthetic applications.

The ionization equilibrium can be represented as:

R-COOH ⇌ R-COO⁻ + H⁺

Where the equilibrium constant Ka corresponds to the measured pKa value of approximately 4.0. This means that at pH values below 4.0, the compound exists primarily in its protonated (neutral) form, while at pH values above 4.0, the deprotonated (anionic) form predominates.

Structural Implications of Protection

The tert-butoxycarbonyl protection of the amino group significantly alters the overall acid-base properties compared to the parent L-proline amino acid. L-proline itself exhibits typical amino acid behavior with two ionizable groups: the amino group (pKa ~10.6) and the carboxylic acid group (pKa ~2.0) [18]. The introduction of the N-tert-Boc protecting group eliminates the basic amino functionality, resulting in a compound with only acidic properties.

This protection strategy provides several advantages in synthetic applications: it prevents unwanted side reactions involving the amino group, allows for selective functionalization of the carboxylic acid, and provides improved solubility characteristics in organic solvents. The protecting group can be removed under acidic conditions or through thermal treatment to regenerate the free amino acid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant